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This guide provides troubleshooting advice and frequently asked questions (FAQs) for

researchers, scientists, and drug development professionals encountering issues with

centrifugal distortion in the rotational spectra of symmetric top molecules.

Frequently Asked Questions (FAQs)
Q1: What is centrifugal distortion and why does it occur
in symmetric top molecules?
A: Molecules are not perfectly rigid structures.[1] When a molecule rotates, centrifugal force

causes its bonds to stretch and bond angles to change slightly. This distortion alters the

molecule's moments of inertia. Since the rotational energy levels are dependent on the

moments of inertia, this distortion causes the energy levels to shift from the values predicted by

the rigid rotor model.[1] This effect is known as centrifugal distortion, and it becomes more

pronounced at higher rotational quantum numbers (J).[1]

Q2: My spectral fit using the rigid rotor model is poor,
especially for high J transitions. How do I correct for
this?
A: A poor fit at high J values is a classic indicator that centrifugal distortion is significant. The

rigid rotor model assumes constant rotational constants (A, B, C), but in reality, these change
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with rotational speed. To correct for this, you must include centrifugal distortion constants in

your Hamiltonian for the spectral analysis.

The energy levels (in wavenumber units, cm⁻¹) of a prolate symmetric top molecule, including

first-order centrifugal distortion, are given by:

Fv(J, K) = BvJ(J+1) + (Av - Bv)K² - DJJ²(J+1)² - DJKJ(J+1)K² - DKK⁴[2]

Including the DJ, DJK, and DK terms in your fitting model will typically account for the

deviations and improve the quality of your spectral fit.

Q3: What do the primary centrifugal distortion constants
(DJ, DJK, DK) represent?
A: These constants account for the lowest-order effects of centrifugal distortion on the

rotational energy levels.

DJ: This constant describes the stretching of the molecule due to the end-over-end rotation

of the molecule. It is generally positive because the resulting increase in the moment of

inertia lowers the energy of the rotational levels.[2]

DJK: This term represents the interaction between the rotation about the symmetry axis and

the end-over-end rotation.[2] Its sign can be positive or negative. For example, for molecules

like CFCl₃ and CHCl₃, where the center of mass is within the "umbrella" of the halogen

atoms, DJK has been observed to be negative.[3]

DK: This constant accounts for the distortion caused by the rotation of the molecule purely

about its symmetry axis.[2]

The following table summarizes these constants.
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Constant Description
Typical Order of Magnitude
(cm⁻¹)

DJ
Correction for end-over-end

rotation.
10⁻⁹ to 10⁻⁷

DJK
Coupling between parallel and

perpendicular rotation.
10⁻⁹ to 10⁻⁷

DK
Correction for rotation about

the symmetry axis.
10⁻⁹ to 10⁻⁷

Note: The pure rotational spectrum of a symmetric top molecule does not provide information

about Av or DK because the selection rule is ΔK = 0.[1][2]

Q4: My fit is still not satisfactory after including quartic
distortion constants. What is the next step?
A: If including the quartic constants (DJ, DJK, DK) is insufficient, especially for very high-

resolution spectra or molecules with large-amplitude motions, you may need to include higher-

order (sextic) centrifugal distortion constants. These are typically labeled HJ, HJK, HKJ, and

HK.[2]

The energy expression becomes: Fv(J, K) = ... [quartic terms] + HJJ³(J+1)³ + HJKJ²(J+1)²K² +

HKJJ(J+1)K⁴ + HKK⁶

These constants are significantly smaller than their quartic counterparts and should only be

included in the fit if there is a statistically significant improvement and they can be determined

with reasonable precision.

Q5: What is a "reduced Hamiltonian" and do I need to
use one for a symmetric top molecule?
A: A reduced Hamiltonian is a transformed version of the full rotational Hamiltonian where some

terms are mathematically combined to reduce the number of fittable parameters without losing

accuracy in describing the energy levels.[4] This is crucial for asymmetric top molecules where

the standard Hamiltonian contains more parameters than can be determined from the
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spectrum, leading to high correlations.[4][5] Watson's A- and S-reduced Hamiltonians are

common examples.[5][6]

For symmetric top molecules, this issue is less common in standard analyses. However, in

cases of accidental resonances or complex interactions in excited vibrational states, unitary

transformations are used to create correlation-free reduced Hamiltonians suitable for fitting

highly accurate spectroscopic data.[7] For most ground-state analyses, the standard energy

expression is sufficient.

Troubleshooting Workflow
If you are having trouble fitting a rotational spectrum, follow this logical workflow to diagnose

and correct for centrifugal distortion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: Centrifugal Distortion in
Symmetric Top Molecules]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2623350#correcting-for-centrifugal-distortion-in-
symmetric-top-molecules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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